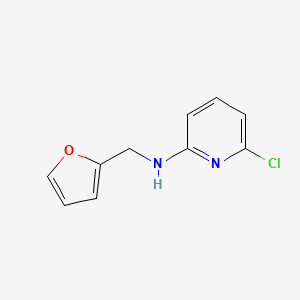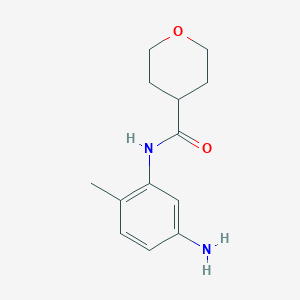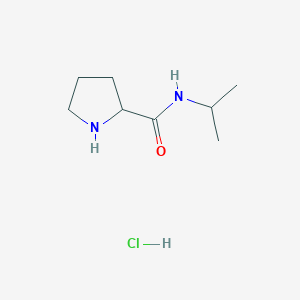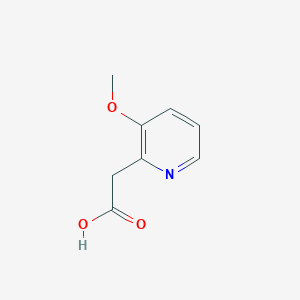
4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C13H22N2S.2ClH. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride typically involves the reaction of 4-tert-butyl-1,3-thiazole with piperidine in the presence of suitable reagents and solvents. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring’s carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.
Scientific Research Applications
4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and the presence of the piperidine moiety contribute to its binding affinity and biological activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Tert-butyl-1,3-thiazol-2-yl)methylamine dihydrochloride
- tert-Butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate
- N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(4-substitutedpiperazin-1-yl)-acetamides
Uniqueness
4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride is unique due to its specific substitution pattern and the presence of both the thiazole and piperidine rings. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1311315-69-1 |
|---|---|
Molecular Formula |
C12H21ClN2S |
Molecular Weight |
260.83 g/mol |
IUPAC Name |
4-tert-butyl-2-piperidin-4-yl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C12H20N2S.ClH/c1-12(2,3)10-8-15-11(14-10)9-4-6-13-7-5-9;/h8-9,13H,4-7H2,1-3H3;1H |
InChI Key |
CTYYLRASKMUJEA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CSC(=N1)C2CCNCC2.Cl.Cl |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2CCNCC2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate](/img/structure/B1395251.png)




